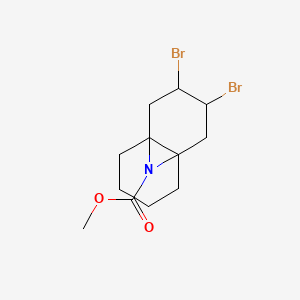
Methyl 2,3-dibromooctahydro-4a,8a-epiminonaphthalene-9-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3-dibromooctahydro-4a,8a-epiminonaphthalene-9-carboxylate is a complex organic compound with a unique structure that includes bromine atoms and an epiminonaphthalene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dibromooctahydro-4a,8a-epiminonaphthalene-9-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes bromination reactions, cyclization, and esterification. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure safety, cost-effectiveness, and environmental sustainability. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,3-dibromooctahydro-4a,8a-epiminonaphthalene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove bromine atoms or reduce other functional groups.
Substitution: Bromine atoms can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
Methyl 2,3-dibromooctahydro-4a,8a-epiminonaphthalene-9-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 2,3-dibromooctahydro-4a,8a-epiminonaphthalene-9-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2,3-dibromo-4a,8a-epiminonaphthalene-9-carboxylate
- Methyl 2,3-dichlorooctahydro-4a,8a-epiminonaphthalene-9-carboxylate
- Methyl 2,3-dibromo-4a,8a-epiminonaphthalene-9-carboxylate
Uniqueness
Methyl 2,3-dibromooctahydro-4a,8a-epiminonaphthalene-9-carboxylate is unique due to its specific bromine substitution pattern and the presence of the epiminonaphthalene core. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its uniqueness lies in its ability to undergo specific reactions and interact with particular molecular targets, which may not be possible with similar compounds.
Eigenschaften
CAS-Nummer |
20708-16-1 |
|---|---|
Molekularformel |
C12H17Br2NO2 |
Molekulargewicht |
367.08 g/mol |
IUPAC-Name |
methyl 3,4-dibromo-11-azatricyclo[4.4.1.01,6]undecane-11-carboxylate |
InChI |
InChI=1S/C12H17Br2NO2/c1-17-10(16)15-11-4-2-3-5-12(11,15)7-9(14)8(13)6-11/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
ZYSHFWMDSDURTO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)N1C23C1(CCCC2)CC(C(C3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


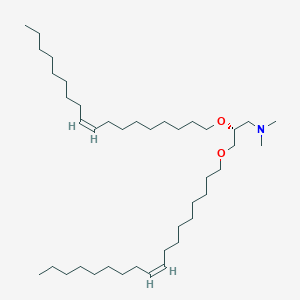
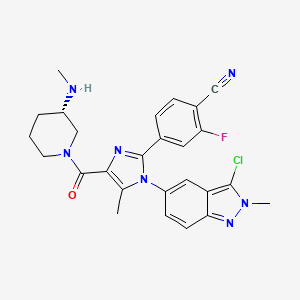
![(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine](/img/structure/B15074022.png)

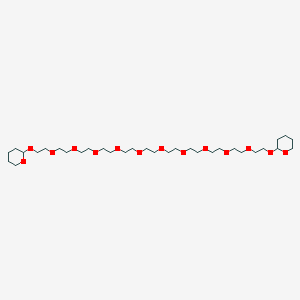
![[(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaen-17-yl]methanol](/img/structure/B15074034.png)
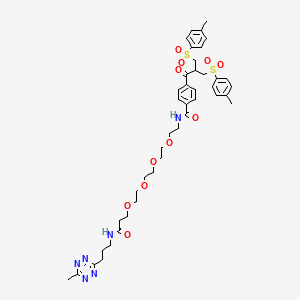
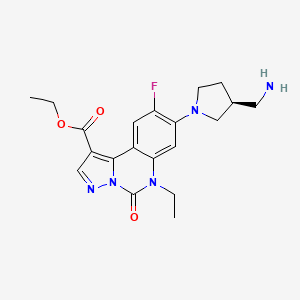
![(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid](/img/structure/B15074060.png)
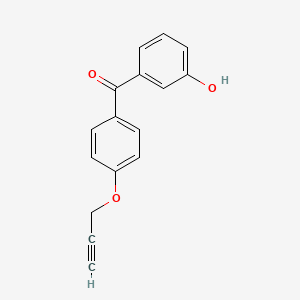

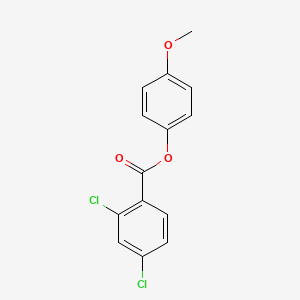

![3-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile](/img/structure/B15074105.png)
